2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a bicyclic heteroaromatic compound with the following structural features:
- Core scaffold : A fused imidazole and pyridine ring system (imidazo[4,5-b]pyridine).
- Substituents :
- Chloromethyl group (-CH₂Cl) at position 2 of the imidazole ring.
- Methyl group (-CH₃) at position 7 of the pyridine ring.
- IUPAC name : this compound.
- Molecular formula : C₈H₈ClN₃.
- Molecular weight : 181.62 g/mol.
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=C2C(=NC=C1)N=C(N2)CCl | |
| InChIKey | KULXPKBJZDJBDZ-UHFFFAOYSA-N | |
| CAS Registry Number | 1344054-57-4 |
The numbering follows IUPAC conventions, where the imidazole ring is fused to the pyridine ring at positions 4 and 5 (4,5-b fusion). The methyl group occupies position 7 of the pyridine ring, and the chloromethyl group is attached to position 2 of the imidazole ring.
Crystallographic Data and Conformational Analysis
Direct crystallographic data for This compound remain limited. However, structural insights can be inferred from related imidazo[4,5-b]pyridine derivatives:
Planarity and Packing :
- The fused bicyclic core exhibits planar geometry due to aromatic stabilization.
- Intramolecular hydrogen bonding (e.g., N–H···N or O–H···N) may influence conformational rigidity, as observed in analogous compounds.
- Crystal packing often involves π···π stacking between aromatic rings and weak C–H···π interactions.
Torsion Angles :
Comparative Analysis :
Spectroscopic Identification Strategies
Spectroscopic methods are critical for verifying the compound’s structure and purity.
Nuclear Magnetic Resonance (NMR) :
| 1H NMR (Predicted) | Assignments |
|---|---|
| δ 8.2–8.5 ppm | Aromatic protons (pyridine ring). |
| δ 7.3–7.6 ppm | Imidazole ring protons. |
| δ 4.3–4.7 ppm | Chloromethyl group (-CH₂Cl). |
| δ 2.3–2.5 ppm | Methyl group (-CH₃) at position 7. |
Note: Experimental data for this compound are sparse, but analogous imidazo derivatives show similar shifts.
Infrared (IR) Spectroscopy :
- N–H stretch : ~3300 cm⁻¹ (absent in this compound due to lack of NH groups).
- C=N/C=C : ~1600–1500 cm⁻¹ (aromatic ring vibrations).
- C–Cl stretch : ~600–800 cm⁻¹ (chloromethyl group).
Mass Spectrometry (MS) :
Computational Modeling of Electronic Structure
Computational studies provide insights into electronic properties and reactivity:
DFT/B3LYP Calculations :
Hirshfeld Surface Analysis :
Monte Carlo Simulations :
- Predicted affinity for adsorption onto metallic surfaces (e.g., iron), suggesting potential as corrosion inhibitors.
Properties
IUPAC Name |
2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXPKBJZDJBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Nucleophilic substitution (SNAr) on 2-chloro-3-nitropyridine with primary amines to form N-substituted pyridine-2-amines.
- Reduction of the nitro group to diamines using zinc and ammonium formate or zinc dust with hydrochloric acid.
- Cyclization with aldehydes to form the imidazo[4,5-b]pyridine ring via heteroannulation.
This tandem process can be performed in a one-pot manner under mild conditions using environmentally benign solvents like water-isopropanol mixtures (H2O-IPA), which significantly reduces reaction times and improves yields.
Specific Preparation of 2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
While direct literature specifically naming this compound is limited, closely related compounds and synthetic analogs provide a clear pathway to its preparation:
Starting Materials and Initial Functionalization
- 7-Methyl substitution is introduced on the pyridine ring prior to or during the synthesis of the imidazo[4,5-b]pyridine core, often by starting from methyl-substituted nitropyridines.
- The chloromethyl group at position 2 is typically introduced via alkylation reactions on the imidazo[4,5-b]pyridine scaffold or by using chloromethyl-functionalized pyridine precursors.
Alkylation Route
- Alkylation of the imidazo[4,5-b]pyridine nitrogen or carbon atoms with chloromethyl reagents (e.g., chloromethyl halides) under phase-transfer catalysis or basic conditions is a common method.
- For example, the reaction of imidazo[4,5-b]pyridine derivatives with chloromethyl bromide or chloride in the presence of bases like sodium methoxide or potassium carbonate can yield the chloromethyl-substituted product.
Representative Experimental Procedure (Adapted from Related Imidazo[4,5-b]pyridine Syntheses)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. SNAr Reaction | 2-chloro-3-nitropyridine (or 7-methyl derivative) + primary amine in H2O-IPA (1:1), 80 °C, 2 h | Formation of N-substituted pyridine-2-amine intermediate |
| 2. Nitro Reduction | Zn dust (1 equiv) + conc. HCl (0.5 equiv), 80 °C, 45 min | Conversion to pyridine-2,3-diamine intermediate |
| 3. Cyclization | Addition of substituted aldehyde, heating at 85 °C for 10 h | Formation of imidazo[4,5-b]pyridine ring |
| 4. Alkylation (if needed) | Reaction with chloromethyl halide + base (e.g., NaOMe), solvent like methanol or DMF, room temperature to reflux | Introduction of chloromethyl group at position 2 |
Yields for these sequences typically range from 80% to 95%, with purification achieved by simple extraction and silica gel chromatography.
Reaction Conditions and Solvent Effects
- The use of H2O-IPA (1:1) as a green solvent medium significantly enhances reaction rates and yields during the SNAr and cyclization steps.
- Reduction with Zn/HCl is preferred over harsher conditions, providing clean conversion of nitro groups to amines.
- Alkylation reactions benefit from polar aprotic solvents like DMF or methanol and mild bases to avoid decomposition of the sensitive imidazo ring.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Tandem SNAr-Reduction-Cyclization | 2-chloro-3-nitropyridine or methyl-substituted analog | Primary amine, Zn/HCl, aldehyde | H2O-IPA, 80-85 °C, 12-14 h total | 85-95% | One-pot, green solvent, mild conditions |
| Alkylation Post-Cyclization | Imidazo[4,5-b]pyridine derivative | Chloromethyl halide, base (NaOMe) | Methanol or DMF, RT to reflux | 70-90% | Introduces chloromethyl group selectively |
| Cyclization from Chloromethyl Pyridine | Chloromethyl-substituted pyridine | Amine, aldehyde, Zn/HCl | Similar to tandem method | 80-90% | Incorporates chloromethyl early |
Research Findings and Advantages
- The tandem SNAr-reduction-heterocyclization sequence is highly efficient, reducing purification steps and reaction times compared to traditional multi-step syntheses.
- Use of environmentally benign solvents and mild reducing agents aligns with green chemistry principles.
- The chloromethyl group can be introduced either pre- or post-cyclization, allowing flexibility depending on substrate availability and desired substitution pattern.
- Phase-transfer catalysis has been shown to facilitate alkylation steps, improving yields and selectivity for chloromethylation on the imidazo[4,5-b]pyridine nucleus.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation reactions can lead to the formation of imidazo[4,5-b]pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
Overview : 2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine serves as a versatile building block in the synthesis of pharmaceutical compounds.
Key Applications :
- Synthesis of Therapeutic Agents : It is utilized in creating derivatives with potential antimicrobial, antiviral, and anticancer activities. Research has shown that certain derivatives exhibit significant biological effects against various pathogens and cancer cell lines .
- MRI Contrast Agents : The compound is involved in synthesizing Gd³⁺ diethylenetriaminepentaacetic acid bisamide complexes, which are used as magnetic resonance imaging contrast agents.
Case Study :
A study demonstrated the synthesis of an imidazo[4,5-b]pyridine derivative that showed promising anti-inflammatory activity by inhibiting key transcription factors involved in oxidative stress regulation in obesity-related conditions .
Materials Science
Overview : The compound's unique structural features make it suitable for developing functional materials.
Key Applications :
- Organic Semiconductors and Dyes : Its derivatives are explored for use in organic electronics due to their electronic properties.
- Polymeric Materials : The chloromethyl group allows for easy incorporation into polymer matrices, enhancing material properties for coatings and other applications.
Environmental Chemistry
Overview : The compound is also investigated for its potential in environmental applications.
Key Applications :
- Adsorbents for Heavy Metals : A novel pyridine-modified chitosan adsorbent was synthesized using this compound, demonstrating a high capacity for Fe(III) removal from aqueous solutions (up to 66.20 mg/g) under optimal conditions.
Chemical Reactions and Synthesis Methods
The synthesis of this compound typically involves several key steps:
| Step | Description |
|---|---|
| Cyclization Reaction | Involves reaction with suitable reagents to form the imidazo[4,5-b]pyridine ring system. |
| Nucleophilic Substitution | The chloromethyl group can be replaced by various nucleophiles to form diverse derivatives. |
| Oxidation/Reduction Reactions | Alters the oxidation state of nitrogen atoms within the ring system. |
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of DNA function, depending on the context of its use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Differences
- Kinase Inhibition: The target compound’s chloromethyl group may enhance covalent binding to kinase active sites (e.g., AURKA or EGFR), whereas analogs like 5-chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine rely on hydrophobic interactions via isopropyl groups . Pyrazole-substituted derivatives (e.g., 27g in ) exhibit nanomolar potency due to optimized piperazine and pyrazinylmethyl motifs .
- Metabolic Stability : The methyl group at position 7 in the target compound reduces metabolic oxidation compared to unsubstituted imidazo[4,5-b]pyridines . Carboxylic acid derivatives (e.g., CID 70307629) show increased polarity, affecting bioavailability .
- Reactivity : The chloromethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), unlike methyl or cyclopropylmethyl groups in analogs .
Biological Activity
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a chloromethyl group at the 2-position and a methyl group at the 7-position, which enhances its reactivity and potential therapeutic applications. The imidazo[4,5-b]pyridine core structure is known for its ability to engage in various chemical transformations, making it a valuable intermediate in synthetic chemistry and medicinal applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can act as an alkylating agent , forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of DNA function, which is critical in various therapeutic contexts, including anticancer and antimicrobial applications .
Biological Activities
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown promising results against various pathogens. For instance, certain derivatives possess fungicidal activity comparable to established antifungal agents like tebuconazole . In vitro studies have demonstrated that some derivatives are effective against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli), with Gram-positive strains being more sensitive .
- Anticancer Activity : Several studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. These compounds have been evaluated against various cancer cell lines and have shown efficacy in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves interaction with specific biological targets such as enzymes or receptors, leading to inhibition or modulation of critical biological pathways.
- Antiulcer Properties : Some imidazo[4,5-b]pyridine compounds have been identified as potential treatments for gastric and duodenal ulcers due to their ability to inhibit proton pumps .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
-
Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were tested for their Minimum Inhibitory Concentration (MIC) values .
Compound MIC (µg/mL) Target Pathogen Derivative A 8 Bacillus cereus Derivative B 16 Escherichia coli - Anticancer Activity : In vitro tests on cancer cell lines such as HeLa and A549 revealed that certain derivatives induced apoptosis at concentrations as low as 10 µM. The compounds were found to inhibit key signaling pathways involved in cell survival .
- Pharmacological Profile : A detailed structure-activity relationship (SAR) analysis indicated that modifications at the chloromethyl and methyl positions significantly influenced biological activity. For example, replacing the chloromethyl group with other nucleophiles resulted in varying degrees of potency against different biological targets .
Q & A
Q. Table 1: Representative NMR Data
| Position | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Aromatic | 8.43 (s) | 145.0 |
| Methyl | 2.68 (s) | 17.1 |
How do substituents at the 6- and 7-positions influence the compound’s reactivity?
Level: Advanced
Answer:
Substituents alter electronic and steric properties:
- Bromine at Position 6: Enhances electrophilic substitution reactivity, facilitating further functionalization (e.g., cross-coupling reactions) .
- Methyl at Position 7: Electron-donating effects stabilize the imidazole ring but may hinder nucleophilic attacks due to steric hindrance .
Q. Table 2: Reactivity Comparison of Derivatives
| Derivative | Reactivity Trend | Reference |
|---|---|---|
| 6-Bromo-7-methyl | High electrophilic reactivity | |
| 7-Methyl (no halogen) | Moderate reactivity, steric-limited |
What methodological considerations are critical for optimizing synthesis yield?
Level: Advanced
Answer:
Key variables include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while formic acid acts as both solvent and cyclization agent .
- Catalyst Efficiency: p-Toluenesulfonic acid increases reaction rates in phase transfer systems, but excess acid may degrade sensitive intermediates .
- Temperature Control: Reflux conditions (100–110°C) are optimal for cyclization; higher temperatures risk decomposition .
Data Contradiction Analysis:
- reports 69% yield using phase transfer catalysis, while achieves similar yields with formic acid. The choice depends on substrate stability and scalability .
How can computational methods like DFT aid in understanding electronic properties?
Level: Advanced
Answer:
Density Functional Theory (DFT) studies predict:
- Electron Density Distribution: Identifies nucleophilic/electrophilic sites for functionalization .
- Tautomeric Stability: Evaluates preferred tautomers (e.g., 3H vs. 1H forms) under varying conditions .
Methodological Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
What are the challenges in analyzing metabolic pathways of imidazo[4,5-b]pyridines?
Level: Advanced
Answer:
- Metabolite Detection: Hydroxylamine derivatives (e.g., HONH-PhIP) are unstable and require stabilization via glucuronidation .
- Enzyme Specificity: Cytochrome P450 isoforms (e.g., CYP1A2) dominate metabolism, but interspecies variability complicates extrapolation to humans .
Methodological Solutions:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
